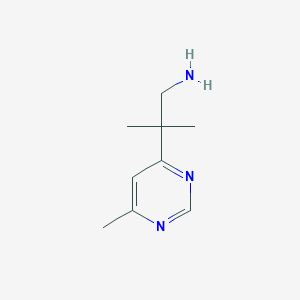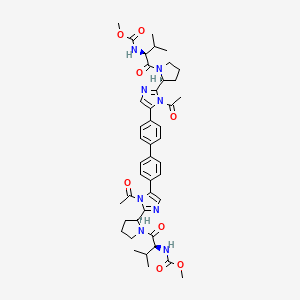
N-Acetyl Daclatasvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl Daclatasvir is a derivative of Daclatasvir, an antiviral medication used in combination with other medications to treat hepatitis C virus (HCV) infections. Daclatasvir is known for its ability to inhibit the HCV nonstructural protein 5A (NS5A), which is crucial for viral replication . This compound retains the antiviral properties of its parent compound while potentially offering improved pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Daclatasvir involves the acetylation of Daclatasvir. One common method starts with 4,4’-di(2-bromoacetyl) biphenyl, which undergoes a condensation reaction with N-(methoxycarbonyl)-L-valyl-L-proline to form 4,4’-di(N-(methoxycarbonyl)-L-valyl-L-proline ester acetyl) biphenyl. This intermediate then undergoes a ring-closing reaction with ammonium acetate to yield Daclatasvir .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves fewer reaction and purification steps, reducing the synthetic cycle and production costs .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl Daclatasvir undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-Acetyl Daclatasvir has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on antiviral activity.
Biology: Investigated for its interactions with cellular proteins and its impact on viral replication.
Medicine: Explored as a potential treatment for HCV infections, particularly in cases where resistance to other antiviral medications has developed.
Industry: Utilized in the development of new antiviral drugs and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
N-Acetyl Daclatasvir exerts its effects by binding to the N-terminus within Domain 1 of the HCV nonstructural protein 5A (NS5A). This binding inhibits viral RNA replication and virion assembly, disrupting the replication complex and leading to a decrease in serum HCV RNA levels . The compound specifically targets the critical functions of NS5A, causing downregulation of its hyperphosphorylation .
Comparison with Similar Compounds
Similar Compounds
Daclatasvir: The parent compound, known for its potent antiviral activity against HCV.
Asunaprevir: Another NS5A inhibitor used in combination with Daclatasvir for HCV treatment.
Beclabuvir: A non-nucleoside NS5B polymerase inhibitor used in combination therapies for HCV.
Uniqueness
N-Acetyl Daclatasvir is unique due to its acetylation, which may offer improved pharmacokinetic properties compared to its parent compound. This modification can enhance its stability, bioavailability, and overall therapeutic efficacy .
Properties
Molecular Formula |
C44H54N8O8 |
|---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[1-acetyl-5-[4-[4-[3-acetyl-2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]imidazol-4-yl]phenyl]phenyl]imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H54N8O8/c1-25(2)37(47-43(57)59-7)41(55)49-21-9-11-33(49)39-45-23-35(51(39)27(5)53)31-17-13-29(14-18-31)30-15-19-32(20-16-30)36-24-46-40(52(36)28(6)54)34-12-10-22-50(34)42(56)38(26(3)4)48-44(58)60-8/h13-20,23-26,33-34,37-38H,9-12,21-22H2,1-8H3,(H,47,57)(H,48,58)/t33-,34-,37-,38-/m0/s1 |
InChI Key |
CLVRXEFYIJQENA-JOJDORDVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


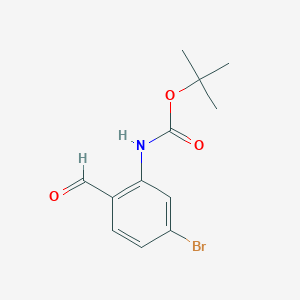
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
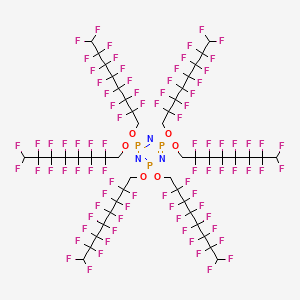

![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)

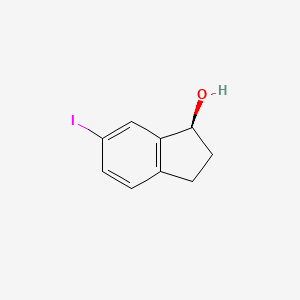
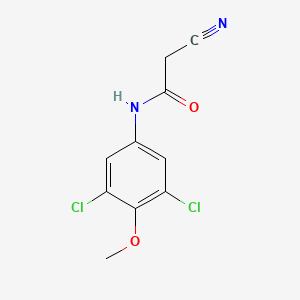
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
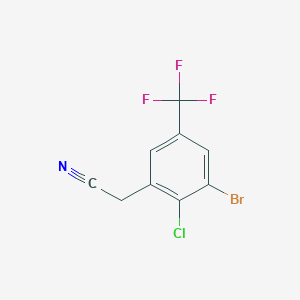
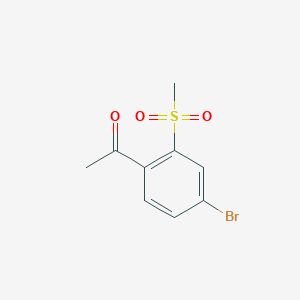
![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)
